molecular formula C7H5N3O2 B1426713 3-Nitro-1H-pyrrolo[3,2-b]pyridine CAS No. 23612-33-1

3-Nitro-1H-pyrrolo[3,2-b]pyridine

Cat. No. B1426713
CAS RN: 23612-33-1
M. Wt: 163.13 g/mol
InChI Key: FTRQCCAMRDXXGH-UHFFFAOYSA-N
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Description

3-Nitro-1H-pyrrolo[3,2-b]pyridine is a chemical compound with the CAS Number: 23612-33-1 and a molecular weight of 163.14 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridines has been investigated through various methods . These methods often involve modifications of Madelung- and Fischer-syntheses of indoles . The 1H-pyrrolo[2,3-b]pyridines are shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .


Molecular Structure Analysis

The molecular structure of 3-Nitro-1H-pyrrolo[3,2-b]pyridine is represented by the linear formula C7H5N3O2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The 1H-pyrrolo[2,3-b]pyridines are shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position . One example of nitration at the 2-position has also been found .


Physical And Chemical Properties Analysis

3-Nitro-1H-pyrrolo[3,2-b]pyridine is a solid substance at room temperature . It is stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

Pharmacology: FGFR Inhibitors

3-Nitro-1H-pyrrolo[3,2-b]pyridine: derivatives have been synthesized and evaluated for their potential as fibroblast growth factor receptor (FGFR) inhibitors . FGFRs are critical in various types of tumors, and targeting them is a promising strategy for cancer therapy. These derivatives exhibit potent inhibitory activity against FGFR1, 2, and 3, making them valuable in the development of new cancer treatments.

Medicinal Chemistry: Analgesic and Sedative Activity

In medicinal chemistry, derivatives of 3-Nitro-1H-pyrrolo[3,2-b]pyridine have been explored for their analgesic and sedative properties . These compounds have shown significant activity in preclinical models, indicating their potential for the development of new pain management medications.

Material Science: Fluorescent Properties

The compound’s derivatives exhibit strong fluorescence, which can be visually distinguished under UV light . This property is valuable in material science for the development of fluorescent markers and probes in various applications, including biological imaging.

Chemical Synthesis: Building Blocks

3-Nitro-1H-pyrrolo[3,2-b]pyridine: serves as a building block in chemical synthesis for constructing complex molecules . Its reactivity allows for various substitutions, making it a versatile precursor in synthetic organic chemistry.

Biochemistry: Blood Glucose Reduction

In biochemistry, certain derivatives have shown efficacy in reducing blood glucose levels . This suggests potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as diabetes and related conditions.

Molecular Biology: Neutrophil Elastase Inhibition

This compound has been used as a scaffold for developing inhibitors of human neutrophil elastase (HNE) . HNE is involved in inflammatory diseases, particularly pulmonary pathologies, making these inhibitors valuable for therapeutic research.

Analytical Chemistry: Reference Standards

In analytical chemistry, 3-Nitro-1H-pyrrolo[3,2-b]pyridine is used as a reference standard due to its well-defined properties . It aids in the calibration of instruments and validation of analytical methods.

Industrial Applications: Catalysts and Intermediates

The compound finds industrial applications as a catalyst and intermediate in various chemical processes . Its stability and reactivity make it suitable for large-scale production and synthesis of complex chemicals.

Safety and Hazards

The safety information for 3-Nitro-1H-pyrrolo[3,2-b]pyridine includes the GHS06 and GHS07 pictograms . The hazard statements are H301-H319 . The precautionary statements include P264-P270-P280-P301+P310+P330-P305+P351+P338-P337+P313-P405-P501 .

properties

IUPAC Name

3-nitro-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-10(12)6-4-9-5-2-1-3-8-7(5)6/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRQCCAMRDXXGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN2)[N+](=O)[O-])N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80727324
Record name 3-Nitro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80727324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-1H-pyrrolo[3,2-b]pyridine

CAS RN

23612-33-1
Record name 3-Nitro-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23612-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80727324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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